molecular formula C10H12BrNO B3104603 4-bromo-N,N,3-trimethylbenzamide CAS No. 149104-99-4

4-bromo-N,N,3-trimethylbenzamide

Cat. No. B3104603
CAS RN: 149104-99-4
M. Wt: 242.11 g/mol
InChI Key: WFCWVKYWFMORLD-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “4-bromo-N,N,3-trimethylbenzamide” would consist of a benzene ring with a bromine atom and an amide group attached. The positions of these groups on the benzene ring could influence the compound’s reactivity and properties .


Chemical Reactions Analysis

Again, while specific reactions involving “4-bromo-N,N,3-trimethylbenzamide” are not available, benzamides and bromobenzenes are known to participate in a variety of chemical reactions. For example, the bromine atom could potentially be replaced by other groups in a substitution reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-bromo-N,N,3-trimethylbenzamide” would be influenced by its molecular structure. For example, the presence of the polar amide group could potentially make this compound soluble in polar solvents .

Scientific Research Applications

Crystallography and Molecular Interactions

A study by Tothadi, Joseph, and Desiraju (2013) explored the synthon modularity in cocrystals of 4-bromobenzamide with n-alkanediacarboxylic acids, focusing on Type I and Type II halogen···halogen interactions. This research provides insights into the design strategy for cocrystals using synthon theory, highlighting the predictability and robustness of acid–amide heterosynthons in crystal structures. This application is significant for understanding molecular interactions and designing materials with specific crystallographic properties (Tothadi, Joseph, & Desiraju, 2013).

Environmental Science

In environmental science, the focus shifts towards understanding the impact of brominated compounds, such as polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs), which are structurally related to 4-bromobenzamide derivatives. Mennear and Lee (1994) reviewed the health assessment of PBDDs and PBDFs, indicating their occurrence as trace contaminants in brominated flame retardants and their production during the combustion of these chemicals. This research highlights the environmental and health implications of brominated compounds, emphasizing the need for further study on their behavior and impact (Mennear & Lee, 1994).

Material Science

In the field of material science, research by Zuiderveen, Slootweg, and de Boer (2020) on novel brominated flame retardants reviews their occurrence in indoor air, dust, consumer goods, and food. This study addresses the increasing application of novel brominated flame retardants (NBFRs), including compounds related to 4-bromobenzamide, and calls for optimized analytical methods and further research on emission sources and potential leaching. The implications for environmental health and safety are significant, with a focus on understanding the distribution, fate, and impact of these compounds in various environments (Zuiderveen, Slootweg, & de Boer, 2020).

Mechanism of Action

The mechanism of action of “4-bromo-N,N,3-trimethylbenzamide” is not known as it is a relatively unstudied compound .

Safety and Hazards

As with any chemical compound, handling “4-bromo-N,N,3-trimethylbenzamide” would require appropriate safety precautions. It’s always important to refer to the material safety data sheet (MSDS) for specific safety information .

properties

IUPAC Name

4-bromo-N,N,3-trimethylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO/c1-7-6-8(4-5-9(7)11)10(13)12(2)3/h4-6H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFCWVKYWFMORLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)N(C)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-N,N,3-trimethylbenzamide

Synthesis routes and methods

Procedure details

4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride n-hydrate (n=about 2.7) (2.42 g, 7.53 mmol) was added to a mixture of 4-bromo-3-methylbenzoic acid (1.58 g, 7.37 mmol), EtOH (26 ml) and a 40% aqueous dimethylamine solution (0.75 ml, 7.4 mmol), and the mixture was stirred at room temperature for 24 hours. The reaction mixture was concentrated under reduced pressure, and the resulting residue was then dissolved in ethyl acetate. The organic layer was washed with water, and then dried over MgSO4 and concentrated under reduced pressure. The resulting residue was purified by silica gel column chromatography (hexane/ethyl acetate=2/1) to give 4-bromo-3,N,N-trimethyl-benzamide as a colorless solid (1.16 g, 65%).
[Compound]
Name
4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride n-hydrate
Quantity
2.42 g
Type
reactant
Reaction Step One
Quantity
1.58 g
Type
reactant
Reaction Step One
Name
Quantity
26 mL
Type
solvent
Reaction Step One
Quantity
0.75 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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